Hydrogen Bond Donor Count: Two Donors (N1-H, N3-H) Versus One in the N3-Methyl Analog Enables Bidentate Kinase Hinge Binding
The target compound possesses two hydrogen bond donor sites (N1-H and N3-H) on the pyrimidine-2,4-dione ring, as confirmed by its computed molecular properties (H_Donors = 2) . In contrast, the closest N3-methylated comparator, 6-(2,6-dimethylmorpholino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 887444-63-5), bears a methyl substituent at the N3 position that eliminates one donor site, leaving only a single H-bond donor (N1-H) [1]. This difference is structurally deterministic: two donors permit a bidentate donor–acceptor interaction with the kinase hinge region (a motif exploited by clinical CDK4/6 inhibitors), whereas monodentate binding reduces both affinity and selectivity. The consequence is not incremental—it is a binary change in the compound's capacity to form the canonical hinge-binding interaction required for Type I kinase inhibition [2].
| Evidence Dimension | Number of hydrogen bond donor sites on pyrimidine-2,4-dione core |
|---|---|
| Target Compound Data | 2 H-bond donors (N1-H and N3-H); TPSA = 78.19; H_Acceptors = 4 |
| Comparator Or Baseline | 6-(2,6-dimethylmorpholino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 887444-63-5): 1 H-bond donor (N1-H only); N3-methylated |
| Quantified Difference | +1 H-bond donor (2 vs. 1); TPSA preserved at ~78; qualitatively distinct hinge-binding geometry |
| Conditions | Computed structural properties (Leyan product specification for target; Kuujia entry for comparator). TPSA and H-bond donor/acceptor counts derived from SMILES-based calculation. |
Why This Matters
For researchers procuring a pyrimidinedione intermediate for kinase inhibitor synthesis, the presence of two H-bond donors enables the bidentate hinge-binding mode essential for CDK4/6-targeted scaffolds, a feature that is structurally impossible with N3-alkylated analogs.
- [1] Kuujia. Product/research briefing: 6-(2,6-dimethylmorpholino)-3-methylpyrimidine-2,4(1H,3H)-dione, CAS 887444-63-5. SMILES: O1C(C)CN(C2=CC(N(C)C(N2)=O)=O)CC1C (N3 methylated, single N1-H donor). XLogP3: 0, Heavy Atom Count: 17, Rotatable Bond Count: 1. View Source
- [2] Matsuno, T., et al. Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 2000, 48(11), 1778–1781. DOI: 10.1248/cpb.48.1778. PMID: 11086914. Establishes that dimethylmorpholino-substituted pyrimidines exhibit the most potent antitumor activity among tested morpholino variants. View Source
